An In-depth Technical Guide to the Chemical Properties and Applications of Phenyl 3-Chloropropanoate
An In-depth Technical Guide to the Chemical Properties and Applications of Phenyl 3-Chloropropanoate
This guide provides a comprehensive technical overview of phenyl 3-chloropropanoate (CAS No. 24552-27-0), a versatile bifunctional molecule. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical properties, synthesis, reactivity, and analytical methodologies, with a focus on its potential applications in the synthesis of fine chemicals and pharmaceutical intermediates.
Core Chemical Identity and Physicochemical Properties
Phenyl 3-chloropropanoate is a distinct organic compound featuring a phenyl ester functional group and a reactive alkyl chloride moiety. This unique combination of a stable aromatic ester and a primary alkyl halide makes it a valuable intermediate in a variety of synthetic transformations.
Structural and General Properties
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IUPAC Name: phenyl 3-chloropropanoate
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Synonyms: 3-Chloropropionic Acid Phenyl Ester, Phenyl β-chloropropionate[1]
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CAS Number: 24552-27-0[1]
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Molecular Formula: C₉H₉ClO₂[1]
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Molecular Weight: 184.62 g/mol [1]
The structural representation of phenyl 3-chloropropanoate is depicted below:
Caption: Chemical structure of phenyl 3-chloropropanoate.
Physicochemical Data
A summary of the key physicochemical properties of phenyl 3-chloropropanoate is provided in the table below. These properties are essential for its handling, purification, and use in chemical reactions.
| Property | Value | Source |
| Physical State | Colorless to light yellow/orange clear liquid | |
| Boiling Point | 157 °C at 30 mmHg | |
| Specific Gravity (20/20) | 1.20 | |
| Refractive Index (n²⁰/D) | 1.52 |
Synthesis of Phenyl 3-Chloropropanoate
The synthesis of phenyl 3-chloropropanoate is most commonly achieved through the esterification of phenol with a derivative of 3-chloropropanoic acid. The choice of synthetic route is often dictated by factors such as reaction scale, desired purity, and the availability of starting materials.
Phase-Transfer Catalyzed Esterification with 3-Chloropropionyl Chloride
A highly efficient method for the preparation of phenyl 3-chloropropanoate involves the reaction of phenol with 3-chloropropionyl chloride under phase-transfer catalysis (PTC) conditions. This method is advantageous as it can be performed in a biphasic system, which simplifies the work-up and purification process, leading to high yields of the desired ester.[2][3]
The causality behind this experimental choice lies in the enhanced reactivity of the phenoxide ion, which is generated in situ in the basic aqueous phase. The phase-transfer catalyst, typically a quaternary ammonium salt like tetra-n-butylammonium bromide (TBABr), facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it can react with the 3-chloropropionyl chloride.[2] This circumvents the lower nucleophilicity of phenol itself and allows the reaction to proceed under mild conditions.
Caption: Workflow for phase-transfer catalyzed synthesis.
Experimental Protocol:
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Preparation of the Aqueous Phase: Dissolve phenol (15 mmol) in 20 cm³ of water containing 7 cm³ of a 20% sodium hydroxide solution.[2]
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Addition of Catalyst and Organic Phase: To the aqueous solution, add tetra-n-butylammonium bromide (TBABr, 70 mg) and 10 cm³ of dichloromethane (CH₂Cl₂).[2]
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Reaction Initiation: Cool the biphasic mixture to approximately 15°C with magnetic stirring. Add a solution of 3-chloropropionyl chloride (16 mmol) in 10 cm³ of CH₂Cl₂ in portions over 10-15 minutes.[2]
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Reaction Monitoring and Work-up: The reaction can be monitored by gas-liquid chromatography (GLC). After the reaction is complete (typically around 2.5 hours), the organic phase is separated.[2]
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Purification: The organic phase, containing the product, can be washed and then concentrated to yield phenyl 3-chloropropanoate. The unreacted phenol remains in the alkaline aqueous phase, simplifying purification.[2]
This method has been shown to produce phenyl acrylates (via subsequent dehydrohalogenation) in high yields (80-97%) and purity (>99%), indicating the efficiency of the initial esterification step.[2]
Fischer-Speier Esterification
While the Fischer-Speier esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol (or phenol), is a classical method for ester synthesis, it is generally less optimal for phenols.[4][5] The lower nucleophilicity of the phenolic oxygen, due to the delocalization of its lone pairs into the aromatic ring, makes the reaction less favorable compared to aliphatic alcohols.[4] To drive the equilibrium towards the product, a large excess of one reactant or the removal of water is typically required.[5][6]
Chemical Reactivity and Synthetic Utility
The reactivity of phenyl 3-chloropropanoate is dominated by the presence of the primary alkyl chloride. The chlorine atom serves as a good leaving group in nucleophilic substitution reactions, making this compound a valuable precursor for the synthesis of various β-substituted propionates.[7]
Caption: Key nucleophilic substitution reactions of phenyl 3-chloropropanoate.
Nucleophilic Substitution Reactions
The primary chloride in phenyl 3-chloropropanoate is susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its synthetic utility.[7]
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Synthesis of β-Amino Esters: Reaction with primary or secondary amines can yield β-amino esters. These are important precursors for β-amino acids and β-lactams, which are structural motifs in many biologically active compounds.[7]
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Formation of Thioethers: Reaction with thiols leads to the formation of β-thioethers, which are of interest in medicinal chemistry and materials science.[7]
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Preparation of Alkoxy Esters: The Williamson ether synthesis, using alkoxides as nucleophiles, allows for the preparation of β-alkoxy esters.[7]
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Carbon Chain Extension: Reaction with cyanide sources, such as sodium cyanide, introduces a cyano group. This can be further hydrolyzed to a carboxylic acid, effectively extending the carbon chain.[7]
Dehydrohalogenation
Under basic conditions, particularly with a strong, non-nucleophilic base, phenyl 3-chloropropanoate can undergo elimination (dehydrohalogenation) to form phenyl acrylate.[2] This reaction pathway is important to consider when selecting reaction conditions for nucleophilic substitution, as it can be a competing side reaction.
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is employed for the comprehensive characterization of phenyl 3-chloropropanoate, ensuring its identity and purity.
Spectroscopic Data
| Technique | Key Features |
| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, as well as two triplet signals for the diastereotopic methylene protons of the propanoate chain. The presence of the electron-withdrawing chlorine atom will deshield the adjacent protons, causing a downfield shift. |
| ¹³C NMR | The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the aromatic carbons, and the two aliphatic carbons of the propanoate chain. |
| IR Spectroscopy | The infrared spectrum will be characterized by a strong absorption band corresponding to the C=O stretch of the ester group (typically around 1740-1760 cm⁻¹). Absorptions for the C-O stretch, aromatic C-H stretches, and the C-Cl stretch (typically in the range of 580-780 cm⁻¹) will also be present.[8] |
| Mass Spectrometry | The electron ionization mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including a peak corresponding to the loss of the chlorine atom and cleavage of the ester group. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion and chlorine-containing fragments.[1] |
Chromatographic Analysis
Gas chromatography (GC) is a suitable method for assessing the purity of phenyl 3-chloropropanoate, given its volatility. A purity of >95.0% is commercially available, as determined by GC. For reaction monitoring and analysis of less volatile derivatives, High-Performance Liquid Chromatography (HPLC) can be employed.
Applications in Research and Development
Phenyl 3-chloropropanoate serves as a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its bifunctional nature allows for the introduction of a phenylpropanoate moiety into a molecule, which can then be further functionalized.
While direct applications of phenyl 3-chloropropanoate in drug synthesis are not extensively documented in publicly available literature, its structural motifs are present in various pharmaceutical compounds. For instance, phenylpropanoate derivatives are crucial intermediates in the synthesis of the anticancer drug Paclitaxel.[9] The related compound, 3-chloropropiophenone, is a key intermediate in the manufacturing of (S)-Dapoxetine and (S)-3-chloro-1-phenylpropanol, highlighting the importance of the 3-chloro-1-phenylpropane scaffold in pharmaceuticals.[10]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling phenyl 3-chloropropanoate.
Hazard Identification
Based on GHS classifications from suppliers, phenyl 3-chloropropanoate is considered a hazardous substance.
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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-
Precautionary Statements:
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P264: Wash skin thoroughly after handling.
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P280: Wear protective gloves/eye protection/face protection.
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P302 + P352: IF ON SKIN: Wash with plenty of water.
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Recommended Handling Procedures
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[11]
Conclusion
Phenyl 3-chloropropanoate is a synthetically useful intermediate with a well-defined set of chemical and physical properties. Its value lies in the strategic combination of a phenyl ester and a reactive alkyl chloride, which allows for a range of nucleophilic substitution reactions to introduce diverse functionalities. The efficient synthesis of this compound, particularly through phase-transfer catalysis, makes it an accessible building block for researchers in organic synthesis and drug development. A thorough understanding of its reactivity, coupled with appropriate analytical characterization and safe handling practices, will enable its effective utilization in the creation of more complex and potentially biologically active molecules.
References
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NIST. (n.d.). Phenyl β-chloropropionate. In NIST Chemistry WebBook. Retrieved from [Link]
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DeepDyve. (n.d.). Phase transfer catalysed esterification of phenols with aliphatic acid chlorides. Part II: Phenyl acrylates from 3‐chloropropionyl chloride. Retrieved from [Link]
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PubChem. (n.d.). 3-(3-Chloropropanamido)phenyl 3-chloropropanoate. Retrieved from [Link]
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ResearchGate. (2017). ChemInform Abstract: Phase Transfer Catalyzed Esterification of Phenols (II) with Aliphatic Acid Chlorides. Part 2. Phenyl Acrylates (III) from 3-Chloropropionyl Chloride (I). Retrieved from [Link]
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ResearchGate. (n.d.). Phase transfer catalysed esterification of phenols with aliphatic acid chlorides. Part II: Phenyl acrylates from 3-chloropropionyl chloride. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of [S]-(-)-1-chloro-3-phenyl-3-propanol. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Chloro-3-phenylpropane, 98+%. Retrieved from [Link]
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Ningbo INNO Pharmchem Co., Ltd. (n.d.). Exploring Chemical Synthesis: The Application of Phenylpropanoate Derivatives. Retrieved from [Link]
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PubMed. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Retrieved from [Link]
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